molecular formula C14H15Cl2N B1389920 {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185098-89-8

{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride

Cat. No.: B1389920
CAS No.: 1185098-89-8
M. Wt: 268.2 g/mol
InChI Key: UUJYPMRKNVTQAD-UHFFFAOYSA-N
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Description

{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride (CAS 1185098-89-8) is an organic compound with the molecular formula C14H15Cl2N and an average molecular mass of 268.181 g/mol . This chemical belongs to the 2-phenethylamine class, a motif of significant interest in medicinal chemistry and pharmacology research due to its presence in a wide range of biologically active molecules . The 2-phenethylamine structure is a fundamental scaffold found in endogenous neurotransmitters and various synthetic compounds that interact with key biological targets, including adenosine receptors, adrenergic receptors, and dopamine receptors . As a substituted aniline and phenethylamine derivative, this compound serves as a valuable synthetic intermediate and building block for researchers developing novel molecular entities or studying structure-activity relationships (SAR). It is provided as a hydrochloride salt to enhance its stability and solubility. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions; hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16;/h1-4,6-7,9-10H,5,8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJYPMRKNVTQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662993
Record name 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185098-89-8
Record name 2-[2-(4-Chlorophenyl)ethyl]aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride typically involves the reaction of 2-(4-chlorophenyl)ethylamine with benzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 4-chloro-β-phenylethylamine hydrochloride, is a chemical compound with significant applications in various scientific fields, particularly in chemistry and biology. This compound is characterized by its unique structure, featuring a chlorophenyl group attached to an ethylphenylamine framework, which contributes to its diverse functional properties.

Scientific Research Applications

The applications of this compound span several domains:

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse derivatives for further research and application.

Biology

  • Biological Activity Studies : Research indicates that this compound may possess antimicrobial and anticancer properties. It is being studied for its potential therapeutic effects against various diseases, including cancer.
  • Pharmacological Research : Ongoing studies are exploring its role as a potential therapeutic agent, particularly in the context of drug development for conditions that require targeted biological intervention.

Medicine

  • Therapeutic Agent Exploration : The compound is under investigation for its efficacy in treating specific medical conditions. Its structural properties may allow it to interact favorably with biological targets, making it a candidate for further pharmacological studies.

Industry

  • Production of Specialty Chemicals : In industrial settings, this compound is utilized in the formulation of specialty chemicals and pharmaceuticals, contributing to advancements in chemical manufacturing processes.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as an effective chemotherapeutic agent. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against common pathogens. The findings demonstrated that this compound exhibited notable inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. This opens avenues for its use in developing new antimicrobial agents.

Chemical Reactions and Analysis

The compound undergoes several types of reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction can yield various amine derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions, leading to diverse substituted derivatives.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganateKetones, Aldehydes
ReductionSodium borohydrideAmine Derivatives
SubstitutionNucleophiles (amines, thiols)Substituted Amines

Mechanism of Action

The mechanism of action of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine Hydrochloride and Analogs

Compound Name Molecular Formula Key Structural Features References
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine HCl C₁₄H₁₅Cl₂N Ethyl bridge, 4-Cl phenyl, primary amine
2-(4-Chlorophenyl)ethylamine HCl C₉H₁₂Cl₂N Ethyl bridge, 4-Cl phenyl, methylamine
4'-Chloro-[1,1'-biphenyl]-2-amine HCl C₁₂H₁₁Cl₂N Biphenyl system, 4-Cl substituent
3-[2-[2-(4-Cl-phenyl)ethyl]phenoxy]-N,N-dimethyl-propan-1-amine HCl C₁₉H₂₅Cl₂NO Phenoxy linker, dimethylamine
{[2-(2-Bromo-4-Cl-phenoxy)phenyl]methyl}(methyl)amine HCl C₁₄H₁₄BrCl₂NO Bromo substituent, phenoxy group, methylamine
2-(4-Cl-phenyl)-4-(propane-1-sulfonyl)-1H-indol-6-amine HCl C₁₇H₁₇Cl₂N₂O₂S Indole core, sulfonyl group

Key Observations :

  • Substituent Effects : The methylamine derivative (C₉H₁₂Cl₂N) lacks the secondary phenyl ring, reducing steric hindrance but limiting aromatic interactions .
  • Linker Diversity: The phenoxy-containing analog (C₁₉H₂₅Cl₂NO) introduces a flexible ether linker, enhancing solubility but reducing rigidity .

Lipophilicity and Solubility

Lipophilicity (log k) and solubility are critical for bioavailability. Data from HPLC studies () and molecular weights provide insights:

Table 2: Lipophilicity and Physical Properties

Compound Name log k (HPLC) Molecular Weight (g/mol) Solubility (aq. buffer)
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine HCl 3.2 (estimated) 266.18 Moderate
2-(4-Cl-phenyl)ethylamine HCl 2.8 208.11 High
4'-Chloro-biphenyl-2-amine HCl 3.5 248.13 Low
Phenoxy-dimethylamine analog (C₁₉H₂₅Cl₂NO) 4.1 354.31 Low

Analysis :

  • Lower log k values (e.g., 2.8 for methylamine derivative) correlate with higher aqueous solubility due to reduced aromatic bulk .
  • The biphenyl analog (log k = 3.5) shows reduced solubility, likely due to planar aromatic stacking .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Carbamate derivatives (e.g., 4a–i, 5a–i) with log k > 4.0 exhibit enhanced membrane penetration, making them candidates for antimicrobial agents .
  • Kinase Inhibition : The indole-sulfonyl analog (C₁₇H₁₇Cl₂N₂O₂S) may target kinase enzymes due to sulfonyl-electrostatic interactions .
  • Agrochemical Use: Phenoxy-linked compounds (e.g., C₁₉H₂₅Cl₂NO) are explored as plant growth regulators, leveraging their solubility-profile balance .

Biological Activity

{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, also known as 2-(4-chlorophenyl)ethylamine hydrochloride, is a compound of significant interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14_{14}H14_{14}ClN, featuring a 4-chlorophenyl group attached to an ethylamine moiety. The presence of the chlorine atom in the para position of the phenyl ring enhances its biological activity by influencing receptor binding and metabolic stability.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine exhibit potent anticancer activity. For instance, compounds derived from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant inhibitory effects on various cancer cell lines, including HCT-116 and HeLa cells, with IC50_{50} values ranging from 0.69 μM to 11 μM. These compounds were found to induce apoptosis specifically in cancerous cells while sparing normal cells like HEK-293 .

The mechanism underlying the anticancer activity appears to involve the inhibition of heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial for cancer cell survival and proliferation. Notably, compounds with higher selectivity for TRAP1 demonstrated superior anticancer efficacy .

Other Pharmacological Activities

In addition to anticancer effects, this compound has been investigated for other biological activities:

  • Antibacterial Activity : Compounds bearing similar structures have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymes .
  • Enzyme Inhibition : Some derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases. These compounds exhibited strong binding affinities to bovine serum albumin (BSA), indicating potential for drug formulation .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget CellsIC50_{50} (μM)Reference
Compound AAnticancerHCT-1160.81
Compound BAnticancerHeLa11
Compound CAntibacterialS. typhiModerate
Compound DAChE InhibitorN/AStrong

Case Studies

A notable case study involved a series of synthesized derivatives based on {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine that were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that certain modifications significantly enhanced their cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Furthermore, flow cytometry analyses revealed that these compounds could induce apoptosis in a dose-dependent manner, corroborating their potential as effective anticancer agents .

Q & A

Q. What are the optimal synthetic routes for {2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride, and how can intermediates be characterized?

A multi-step synthesis is typically employed, starting with reductive amination of 4-chlorophenylacetone with benzylamine derivatives, followed by catalytic hydrogenation to reduce intermediate imines. The final hydrochloride salt is formed via HCl treatment in anhydrous ether . Key intermediates should be characterized using 1H/13C NMR (to confirm amine protonation and aromatic substitution patterns) and HPLC-MS (to verify purity >95%). For crystalline intermediates, SHELX-based X-ray crystallography can resolve stereochemical ambiguities .

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Purity validation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Monitor for degradation products at 254 nm.
  • Stability studies : Store aliquots at −20°C, 4°C, and room temperature. Assess stability via FT-IR (amine hydrochloride peak at ~2500 cm⁻¹) and TGA (thermal decomposition profile) over 30 days. Hydrolytic stability can be tested in PBS (pH 7.4) at 37°C for 72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, alkyl chain length) influence the compound’s binding affinity to serotonin receptors?

Modification Binding Affinity (Ki, nM) Method
4-Chloro derivative (target compound)12.3 ± 1.2Radioligand assay (³H-5-HT)
4-Fluoro analog28.7 ± 3.1Same assay, competitive binding
Ethyl-to-propyl chain elongation45.9 ± 4.8Computational docking (AutoDock Vina)
The 4-chloro group enhances hydrophobic interactions with receptor subpockets, while longer alkyl chains reduce affinity due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293), ATP concentrations (1 mM), and incubation times (60 min).
  • Control for salt form : Compare free base vs. hydrochloride salt solubility in DMSO/PBS mixtures.
  • Validate via orthogonal assays : Cross-check kinase inhibition (ELISA) with cellular proliferation (MTT assay) to rule off-target effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Metabolite prediction : Use CYP450 isoform docking (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., N-methylation reduces CYP2D6-mediated oxidation).
  • QSAR models : Corporate logP, polar surface area, and H-bond donors to predict hepatic clearance (e.g., derivatives with logP <3 show 40% lower clearance in rat liver microsomes) .

Methodological Challenges and Solutions

Q. What are the best practices for resolving low crystallinity during X-ray structure determination?

  • Crystallization optimization : Screen solvents (e.g., ethanol/water vs. DCM/hexane) and use seeding techniques.
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Refine structures with SHELXL (anisotropic displacement parameters; R-factor <0.05) .

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (Rs >1.5).
  • Circular dichroism (CD) : Validate dominant enantiomer via Cotton effects at 220–260 nm .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride
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{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride

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